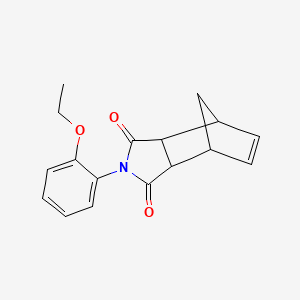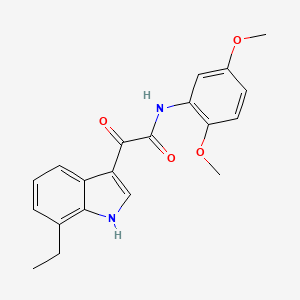![molecular formula C20H23ClFN3O3S B12481728 N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12481728.png)
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound It is characterized by the presence of a benzenesulfonamide group, a piperazine ring, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Halogenation of the phenyl ring: The phenyl ring can be halogenated using reagents like chlorine or fluorine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzenesulfonamide group.
Reduction: Reduction reactions could target the halogenated phenyl groups or the carbonyl group in the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
- N-(4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to the specific combination of halogenated phenyl groups and the piperazine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H23ClFN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23ClFN3O3S/c1-2-23-10-12-24(13-11-23)20(26)15-25(16-8-9-19(22)18(21)14-16)29(27,28)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 |
InChI Key |
XWWNHEYAFXDQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12481653.png)
![2-[(2-methylfuran-3-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12481657.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481663.png)
![2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12481664.png)
![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12481670.png)
![2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12481692.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12481699.png)
![Ethyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481705.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481719.png)

